molecular formula C19H17Cl2NO4S B5183208 [2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate

[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate

Cat. No.: B5183208
M. Wt: 426.3 g/mol
InChI Key: AWHJPRUPMZVZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholine-4-carbothioyl intermediate.

    Coupling with 2-Methoxy-4-chlorophenyl: The intermediate is then reacted with 2-methoxy-4-chlorophenyl under specific conditions to form the desired product.

    Esterification with 2,4-Dichlorobenzoic Acid: Finally, the product is esterified with 2,4-dichlorobenzoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atoms in the dichlorobenzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorobenzoate moiety but lacks the methoxy and morpholine groups.

    2-Methoxy-4-chlorophenyl: Contains the methoxy group but lacks the morpholine and dichlorobenzoate moieties.

    Morpholine-4-carbothioyl Derivatives: Compounds with similar morpholine structures but different substituents.

Uniqueness

The uniqueness of [2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4S/c1-24-17-10-12(18(27)22-6-8-25-9-7-22)2-5-16(17)26-19(23)14-4-3-13(20)11-15(14)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHJPRUPMZVZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.